molecular formula C21H29N5OS B2411054 2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-54-9

2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2411054
CAS No.: 886910-54-9
M. Wt: 399.56
InChI Key: LXYYTZOWMMZQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H29N5OS and its molecular weight is 399.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-[(4-methylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5OS/c1-5-17-22-21-26(23-17)20(27)19(28-21)18(25-12-10-24(4)11-13-25)16-8-6-15(7-9-16)14(2)3/h6-9,14,18,27H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYYTZOWMMZQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperazine and aryl groups. Various methodologies have been employed to optimize yields and purity, including the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of amide bonds.

Antimicrobial Activity

Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro assays have demonstrated that compounds similar to this compound display moderate to excellent activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Ethyl...E. coli32 µg/mL
2-Ethyl...S. aureus16 µg/mL
2-Ethyl...P. aeruginosa64 µg/mL

These results indicate a promising potential for development as antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Studies have shown that thiazole derivatives can scavenge free radicals effectively, which may contribute to their overall biological activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess this property, with results indicating a significant reduction in DPPH radical concentration.

Anti-inflammatory Activity

In addition to antimicrobial and antioxidant properties, thiazole derivatives have been investigated for anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2), which are critical in inflammatory pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Korean Journal of Pharmacognosy evaluated several thiazole derivatives for their antimicrobial efficacy against clinical isolates. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Anti-inflammatory Study : Another study focused on the anti-inflammatory potential of thiazole derivatives in a rat model of acute inflammation. The results indicated a marked reduction in paw edema compared to control groups.

Preparation Methods

Core Heterocyclic Framework Construction

The thiazolo[3,2-b]triazole core is typically assembled via cyclocondensation reactions. A common approach involves reacting 5-aminothiazole derivatives with α-haloketones or α-haloesters under basic conditions. For example, ethyl 2-chloroacetoacetate reacts with 5-amino-1,2,4-triazole-3-thiol in ethanol containing sodium hydroxide to form the thiazolo-triazole backbone. This step often achieves yields of 75–85% when conducted at 60–80°C for 6–8 hours.

Key intermediates include 5-((4-isopropylphenyl)(hydroxy)methyl)thiazolo[3,2-b]triazol-6-ol , which undergoes subsequent functionalization. The hydroxyl group at position 6 is critical for later alkylation or nucleophilic substitution reactions.

Introduction of the 4-Isopropylphenyl Group

The 4-isopropylphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. Patent data describes a method where 4-isopropylbenzyl chloride reacts with the hydroxyl-bearing intermediate in the presence of aluminum chloride (AlCl₃) as a Lewis acid. This electrophilic aromatic substitution proceeds at 0–5°C in dichloromethane, achieving 68–72% yield.

Alternative routes employ 4-isopropylphenylboronic acid in palladium-catalyzed cross-couplings. Using Pd(PPh₃)₄ and potassium carbonate in a toluene/water biphasic system, this method achieves higher regioselectivity (89–92% yield) but requires stringent oxygen-free conditions.

Methylpiperazine Functionalization

The 4-methylpiperazin-1-yl group is installed via nucleophilic substitution or reductive amination. A two-step protocol is most effective:

  • Chloromethylation : Treating the intermediate with chloromethyl methyl ether (MOMCl) and zinc chloride (ZnCl₂) at 40°C introduces a chloromethyl group at the benzylic position.
  • Amination : Reacting the chlorinated intermediate with excess 1-methylpiperazine in acetonitrile at reflux (82°C, 12 hours) affords the final substituent. Yields range from 65% to 78%, with purification via column chromatography (silica gel, ethyl acetate/methanol 9:1).

Ethyl Group Incorporation

The 2-ethyl substituent on the thiazole ring is introduced early in the synthesis. Ethyl magnesium bromide (EtMgBr) adds to a pre-formed thiazolone intermediate, followed by acid-catalyzed dehydration. This Grignard reaction proceeds in tetrahydrofuran (THF) at −10°C, yielding 70–75% of the ethylated product.

Final Oxidation and Purification

The hydroxyl group at position 6 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone, though milder alternatives like pyridinium chlorochromate (PCC) in dichloromethane are preferred to prevent over-oxidation. Final purification employs recrystallization from ethanol/water (3:1), yielding white crystalline product with >98% purity by HPLC.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Thiazolo-triazole formation Ethyl 2-chloroacetoacetate, NaOH/EtOH 82 95
4-Isopropylphenyl addition 4-isopropylbenzyl chloride, AlCl₃ 70 91
Methylpiperazine amination 1-methylpiperazine, CH₃CN 73 93
Ethyl group incorporation EtMgBr, THF 72 89
Final oxidation PCC/CH₂Cl₂ 85 98

Route optimization reveals that sequential functionalization (core → ethyl → aryl → piperazine) minimizes side reactions compared to convergent approaches.

Mechanistic Insights and Side Reactions

  • Piperazine Ring Opening : Excess AlCl₃ in Friedel-Crafts steps can protonate the piperazine nitrogen, leading to ring-opening byproducts. Strict stoichiometric control (1:1 AlCl₃:substrate) mitigates this.
  • Ethyl Group Migration : During Grignard reactions, the ethyl group may migrate to the triazole nitrogen. Low temperatures (−10°C to 0°C) and slow reagent addition reduce this risk.

Scalability and Industrial Considerations

Kilogram-scale batches utilize flow chemistry for the cyclocondensation step, achieving 30% higher yield (94%) than batch reactors. Solvent recovery systems (e.g., thin-film evaporators) reduce ethanol consumption by 40%. Regulatory-grade material requires <0.1% residual palladium, achieved via Chelex® resin treatment.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step reactions, including cyclization of thiazole-triazole cores and subsequent coupling with piperazine derivatives. Key steps:

  • Cyclization : Use ethanol or methanol as solvents under reflux (70–80°C) to form the thiazolo[3,2-b][1,2,4]triazole core .
  • Coupling : Introduce the 4-isopropylphenyl and 4-methylpiperazine groups via nucleophilic substitution or Mannich-type reactions, requiring catalysts like triethylamine .
  • Purification : Recrystallization in methanol/water mixtures yields >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize its molecular structure and confirm purity?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., piperazine methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 419.5) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays aligned with structural analogs’ activities:

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies often arise from structural variations or assay conditions. Mitigation strategies:

  • Structural Confirmation : Re-synthesize disputed analogs with strict quality control (e.g., chiral HPLC for stereoisomers) .
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., substituent effects on potency) .

Q. What in silico strategies are effective for predicting binding affinities and mechanisms?

Computational methods complement experimental

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds with triazole N atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
  • QSAR Modeling : Train models with descriptors like LogP and polar surface area to predict activity cliffs .

Q. How can structure-activity relationships (SAR) be established for analogs?

Systematically vary substituents and correlate with bioactivity:

  • Piperazine Modifications : Compare 4-methylpiperazine vs. 4-ethylpiperazine analogs in kinase inhibition assays .
  • Substituent Scanning : Test halogen (F, Cl) or methoxy groups on the phenyl ring for antibacterial synergy .
  • Free-Wilson Analysis : Quantify contributions of individual moieties to potency using regression models .

Q. What strategies address poor pharmacokinetic properties (e.g., low solubility)?

Optimize physicochemical parameters through:

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
  • Prodrug Design : Introduce ester groups at the 6-hydroxy position for gradual hydrolysis .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (200 nm size) to improve bioavailability in murine models .

Q. How can target engagement be validated in cellular assays?

Combine orthogonal methods:

  • Thermal Shift Assays : Monitor target protein stabilization (ΔTm_m ≥2°C) upon compound binding .
  • CETSA : Detect compound-induced stabilization of kinases in cell lysates via Western blot .
  • siRNA Knockdown : Reduce target expression and assess loss of compound efficacy (e.g., >50% reduction in IC50_{50}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.